molecular formula C16H19N3O3S B6120866 3-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B6120866
M. Wt: 333.4 g/mol
InChI Key: DTGDTLZDUWCJPF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a thiadiazole core substituted with a tetrahydrofuran (THF) moiety and a 2-methoxyphenyl propanamide side chain.

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-21-12-6-3-2-5-11(12)8-9-14(20)17-16-19-18-15(23-16)13-7-4-10-22-13/h2-3,5-6,13H,4,7-10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDTLZDUWCJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)NC2=NN=C(S2)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a diol precursor.

    Coupling with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(2-hydroxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide.

    Reduction: Formation of 3-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structural Analogs

The evidence highlights structurally related 1,3,4-thiadiazoles with variations in substituents, which critically influence their physical, chemical, and biological properties. Key comparisons are summarized below:

Table 1: Structural and Physical Comparisons

Compound Name Substituents on Thiadiazole Core Melting Point (°C) Key Functional Groups Bioactivity (if reported)
Target Compound: 3-(2-Methoxyphenyl)-N-[(2Z)-5-(THF-2-yl)-1,3,4-thiadiazol-2-ylidene]propanamide THF-2-yl, 2-methoxyphenyl propanamide Not reported Amide, THF, methoxy Not available in evidence
N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylidene)hydrazono)ethyl)phenyl)benzamide 18a 4-Methoxyphenyl, acetyl 235–277 Acetyl, benzamide, hydrazone VEGFR-2 inhibition (computational)
3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-1,3,4-thiadiazol-2-ylidene benzamide (4g) 3-Methylphenyl, dimethylamino acryloyl 200 Acryloyl, benzamide Not explicitly stated
3,3’-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(2-(5-acetyl-3-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylidene)-3-oxopropanenitrile) (6f) 4-Chlorophenyl, acetyl, nitrile 295 Nitrile, acetyl, chlorophenyl Not reported

Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points (e.g., 295°C for 6f vs. 200°C for 4g ).
  • Bulky substituents (e.g., THF in the target compound) may reduce crystallinity compared to planar aromatic groups (e.g., 4-chlorophenyl in 6f).

Thiadiazoles with acetyl groups (e.g., 11a–f ) show broad-spectrum activity, possibly due to enhanced electrophilicity for enzyme interactions.

Synthetic Flexibility :

  • The target compound’s THF moiety is rare in the evidence, which predominantly features aryl (e.g., phenyl, chlorophenyl) or acetyl substituents. THF’s oxygen atom could improve solubility compared to purely aromatic analogs .

Research Findings on Analogous Thiadiazoles

(a) Anticancer Potential

  • Derivatives like N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylidene)hydrazono)ethyl)phenyl)benzamide 18a were computationally validated as VEGFR-2 inhibitors, with binding energies comparable to reference drugs .

(b) Enzyme Inhibition

  • Thiadiazoles with sulfonamide groups (e.g., N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide) showed inhibitory activity against dihydrofolate reductase (DHFR), a target in cancer therapy .

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